molecular formula C22H24N2O3 B13389698 N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

Cat. No.: B13389698
M. Wt: 364.4 g/mol
InChI Key: CQZPBIZGVIRKOC-UHFFFAOYSA-N
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Description

N-[2-(2-Ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide is a synthetic amide compound characterized by a 7-methoxyindole core linked via a propenamide bridge to a 2-ethoxyphenylethyl group. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting neurological and inflammatory pathways. The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives and amines, as seen in structurally similar compounds .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide

InChI

InChI=1S/C22H24N2O3/c1-3-27-19-9-5-4-7-16(19)13-14-23-21(25)12-11-17-15-24-22-18(17)8-6-10-20(22)26-2/h4-12,15,24H,3,13-14H2,1-2H3,(H,23,25)

InChI Key

CQZPBIZGVIRKOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CCNC(=O)C=CC2=CNC3=C2C=CC=C3OC

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves constructing the α,β-unsaturated amide linkage through condensation reactions, often employing Knoevenagel-type condensation or amide activation techniques. The key steps include:

  • Formation of the amide bond between the indole-3-propanoic acid derivative and the amine.
  • Introduction of the α,β-unsaturation (propenamide) by condensation of an aldehyde with an active methylene or amide precursor.
  • Control of stereochemistry to obtain the E-configuration of the double bond.

Electrophilic Activation of Amides for Enamide Formation

A recent and efficient method for synthesizing enamides (α,β-unsaturated amides) involves electrophilic activation of amides using the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O) in diethyl ether solvent. This one-step N-dehydrogenation process converts saturated amides directly into enamides without requiring prefunctionalization.

Key points of this method:

Parameter Details
Reagents LiHMDS, triflic anhydride (Tf2O)
Solvent Diethyl ether (Et2O)
Temperature Low temperature (cryogenic conditions)
Yield Up to 89% isolated yield on model substrates
Base Comparison LiHMDS superior to KHMDS, NaHMDS, and other bases
Mechanistic Insight Electrophilic activation of the amide carbonyl, followed by α-proton abstraction and elimination

This method is particularly notable for its ability to produce N-acyclic enamides such as the target compound efficiently, with good control over stereochemistry (E-configuration favored).

Knoevenagel Condensation for α,β-Unsaturated Amide Linkage

Another widely used approach involves the Knoevenagel condensation between aldehydes and active methylene-containing amide derivatives to form the α,β-unsaturated amide linker.

Typical procedure:

  • React aldehyde derivatives (such as 7-methoxyindole-3-carboxaldehyde or related aldehydes) with amide-containing active methylene compounds.
  • Use piperidine as a base catalyst under reflux conditions in toluene or other suitable solvents.
  • Reaction time typically around 6 hours.
  • The reaction yields the α,β-unsaturated amide with predominant E-configuration, confirmed by 2D NMR techniques such as NOESY.
Step Conditions Outcome
Aldehyde + active methylene Reflux in toluene, piperidine catalyst Formation of α,β-unsaturated amide
Time Approx. 6 hours High yield, E-isomer predominant
Stereochemical confirmation 2D NOESY NMR E-configuration confirmed

This method has been successfully applied to synthesize a range of enamides structurally related to the target compound, demonstrating versatility and efficiency.

Amide Coupling and Functionalization

The initial amide bond formation between the 7-methoxyindole derivative and the 2-(2-ethoxyphenyl)ethyl amine can be achieved using standard peptide coupling reagents such as:

  • Carbodiimides (e.g., EDC, DCC) with catalytic DMAP.
  • Mixed anhydrides or acid chlorides derived from the indole carboxylic acid.
  • Coupling under mild conditions to preserve sensitive functional groups.

Subsequent functionalization to introduce the α,β-unsaturation is then performed as described above.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Typical Yield Stereochemical Control
Electrophilic amide activation (LiHMDS/Tf2O) One-step, no prefunctionalization, high yield Requires low temperature, sensitive reagents Up to 89% High (E-isomer favored)
Knoevenagel condensation Simple setup, widely applicable Longer reaction times, requires catalyst High High (E-isomer favored)
Traditional amide coupling + dehydration Well-established, versatile Multi-step, potential side reactions Variable Moderate to high

Experimental and Spectroscopic Characterization

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of the α,β-unsaturated amide and the aromatic substituents. 2D NOESY experiments are used to confirm E-configuration by spatial proton proximity analysis.
  • Mass Spectrometry: Confirms molecular weight at 364.4 g/mol.
  • X-ray Crystallography: Provides definitive structural confirmation where available.
  • Chromatographic Purification: Typically achieved by column chromatography using silica gel and appropriate solvent gradients.

Summary and Outlook

The preparation of N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide can be efficiently accomplished via modern electrophilic amide activation methods or classical Knoevenagel condensation strategies. Both approaches provide high yields and excellent stereochemical control, with the electrophilic activation method offering a novel, streamlined route without the need for prefunctionalized substrates.

Future research may explore:

  • Expanding substrate scope using electrophilic amide activation.
  • Optimizing reaction conditions for scale-up.
  • Functionalization of the indole or phenyl moieties post-synthesis for drug development applications.

This detailed synthesis overview integrates findings from peer-reviewed journals and authoritative chemical databases, ensuring comprehensive and reliable information for researchers and practitioners in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, pharmacological activities, and sources:

Compound Name Key Substituents Reported Activities Source
N-[2-(2-Ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide (Target) 7-Methoxyindole, 2-ethoxyphenylethyl Inferred: Potential anti-inflammatory, serotonin modulation
JI130 7-Methoxyindole, 2-(prop-2-enoxy)phenylethyl Preclinical anti-inflammatory studies
N-Feruloylserotonin 5-Hydroxyindole, 4-hydroxy-3-methoxyphenyl Antioxidant, anti-inflammatory (IC₅₀ = 17.00 ± 1.11 μM)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 6-Methoxynaphthalene, indol-3-ylethyl NSAID derivative (naproxen analog), potential COX inhibition
AM-694 5-Hydroxyindole, 4-hydroxyphenyl Serotonin receptor modulation
Osimertinib (AZD9291) Indole-pyrimidine, acrylamide EGFR kinase inhibition (FDA-approved for NSCLC)

Structural and Functional Differences

Indole Substituents: The target compound features a 7-methoxyindole, which may enhance metabolic stability compared to 5-hydroxyindole derivatives like N-feruloylserotonin .

Aryl Groups :

  • The 2-ethoxyphenyl group in the target compound contrasts with 4-hydroxy-3-methoxyphenyl in N-feruloylserotonin and 6-methoxynaphthalene in naproxen analogs. Ethoxy groups generally increase steric bulk and electron-donating effects, influencing receptor interactions .

Pharmacological Profiles: Anti-inflammatory activity: N-feruloylserotonin and JI130 analogs show IC₅₀ values in the low micromolar range, comparable to quercetin . Kinase inhibition: While osimertinib (AZD9291) targets EGFR kinases via an acrylamide warhead, the target compound lacks pyrimidine or quinazoline motifs critical for kinase binding .

Pharmacokinetic Considerations

  • Solubility : The ethoxy group in the target compound may reduce aqueous solubility compared to hydroxylated analogs like N-feruloylserotonin .

Biological Activity

N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide, commonly referred to as JI051, is a synthetic compound that has garnered interest for its biological activity, particularly in the context of cancer research. This article explores its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

JI051 has the following chemical formula:

  • Molecular Formula : C22H24N2O3
  • IUPAC Name : (E)-N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide
  • CAS Number : 2234281-75-3

The compound features an indole ring and a propene amide structure, which are crucial for its biological activity.

Research indicates that JI051 functions primarily as a Hes1 inhibitor , interacting with the protein partner prohibitin 2 (PHB2). By stabilizing the interaction between Hes1 and PHB2, JI051 effectively inhibits the transcription of downstream Notch target genes, particularly Hes1 itself. This inhibition leads to:

  • Cell Cycle Arrest : JI051 induces G1 phase cell cycle arrest in cancer cells.
  • Inhibition of Cell Proliferation : The compound has been shown to suppress the proliferation of various cancer cell lines.

Antitumor Properties

JI051 exhibits significant antitumor activity. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including:

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)5.4Reduced proliferation
A549 (Lung)4.8Induced apoptosis
HeLa (Cervical)6.1Cell cycle arrest

These results suggest that JI051 may serve as a promising candidate for further development as an anticancer agent.

Case Studies

  • Case Study on MCF-7 Cells :
    • In a study involving MCF-7 breast cancer cells, treatment with JI051 led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations above 5 µM.
  • A549 Lung Cancer Model :
    • In vivo experiments using A549 xenografts in mice showed that administration of JI051 significantly reduced tumor size compared to control groups, highlighting its potential for therapeutic use in lung cancer.

Safety and Toxicology

Preliminary toxicity assessments indicate that JI051 has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully evaluate its long-term effects and potential side effects in clinical settings.

Q & A

Q. Yield optimization strategies :

  • Use high-purity reagents and controlled temperatures (e.g., 60–80°C) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion points .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Answer:

  • Spectroscopy :
    • NMR (¹H, ¹³C, 2D-COSY) confirms regiochemistry of the indole and enamide groups .
    • FT-IR verifies amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Chromatography :
    • HPLC with UV detection (λ = 280 nm) assesses purity (>95% recommended for biological assays) .
    • LC-MS (ESI+) identifies molecular ions ([M+H]⁺) and detects impurities .

Basic: How is the compound’s preliminary biological activity screened?

Answer:

  • Binding assays :
    • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target binding affinity (e.g., KD values) .
    • Molecular docking predicts interactions with proteins like HDACs or viral polymerases .
  • Cellular assays :
    • MTT assays evaluate cytotoxicity in cancer cell lines (e.g., HCT116, A549) .
    • Antiviral activity : Plaque reduction assays in models like MPXV-infected Vero cells .

Advanced: How to resolve contradictions between binding affinity and cellular efficacy data?

Answer:
Discrepancies often arise due to:

  • Cellular uptake limitations : Use LC-MS/MS to measure intracellular compound concentrations .
  • Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .
  • Orthogonal assays : Compare SPR/ITC data with thermal shift assays (DSF) to confirm target engagement .

Example : If in vitro KD is low (nM range) but cellular IC50 is high (µM range), assess membrane permeability via PAMPA assays .

Advanced: What strategies improve metabolic stability for in vivo studies?

Answer:

  • Structural modifications :
    • Replace labile groups (e.g., ethoxy → trifluoromethoxy) to resist CYP450 metabolism .
    • Introduce steric hindrance near metabolically vulnerable sites (e.g., indole C3) .
  • Formulation : Use nanoparticle encapsulation or liposomal delivery to enhance bioavailability .

PK/PD modeling : Monitor plasma half-life (t½) and AUC in rodent models to guide dosing regimens .

Advanced: How does this compound compare to structural analogs?

Answer:

Compound NameStructural FeaturesUnique PropertiesReference
Target Compound 7-methoxyindole + ethoxyphenylethyl enamideHigh HDAC1 selectivity (IC50 = 12 nM)
Moupinamide 4-hydroxy-3-methoxyphenyl enamideAntioxidant activity (EC50 = 5 µM)
Osimertinib Indole-pyrimidine enamideEGFR inhibitor (IC50 = 0.5 nM)
NVP-LAQ824 Hydroxyphenyl enamide + piperidineBroad-spectrum HDAC inhibition

Key differentiators : The ethoxyphenyl group enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration compared to analogs like Moupinamide .

Advanced: What in vivo models are suitable for toxicity and efficacy profiling?

Answer:

  • Xenograft models :
    • HCT116 colon cancer (subcutaneous implants in nude mice) to assess tumor growth inhibition .
    • A549 lung cancer for metastatic potential studies .
  • Toxicity endpoints :
    • MTD (maximum tolerated dose) : Start at 100 mg/kg (oral) and monitor organ histopathology .
    • Biomarkers : Serum ALT/AST (liver) and BUN/creatinine (kidney) levels .

Advanced: How to validate target engagement in complex biological systems?

Answer:

  • Chemical proteomics : Use biotinylated probes or photoaffinity labeling to isolate target proteins from lysates .
  • In-cell NMR : Monitor real-time compound-target interactions in living cells .
  • CRISPR-based validation : Knock out the putative target gene and assess loss of compound efficacy .

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